2-Fluoro-6-isothiocyanatopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-isothiocyanatopyridine is a fluorinated pyridine derivative that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and isothiocyanate groups in the pyridine ring imparts distinct reactivity and stability to the compound, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-isothiocyanatopyridine typically involves the introduction of fluorine and isothiocyanate groups into the pyridine ring. One common method is the reaction of 2-fluoropyridine with thiophosgene or other thiocarbonyl transfer reagents. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as distillation, crystallization, or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-isothiocyanatopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO).
Addition Reactions: Amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Thiourea Derivatives: Formed from the reaction with amines.
Sulfonyl Derivatives: Formed from oxidation reactions.
Aminopyridines: Formed from reduction reactions.
Scientific Research Applications
2-Fluoro-6-isothiocyanatopyridine has several applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential as an anticancer agent due to its ability to modify biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-isothiocyanatopyridine involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. The isothiocyanate group is particularly reactive, allowing the compound to modify proteins and enzymes, potentially inhibiting their function. This reactivity is exploited in the design of enzyme inhibitors and anticancer agents.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the isothiocyanate group, making it less reactive in certain nucleophilic addition reactions.
6-Isothiocyanatopyridine: Lacks the fluorine atom, which affects its stability and reactivity.
2-Chloro-6-isothiocyanatopyridine: Similar structure but with chlorine instead of fluorine, leading to different reactivity and applications.
Uniqueness
2-Fluoro-6-isothiocyanatopyridine is unique due to the presence of both fluorine and isothiocyanate groups, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the isothiocyanate group provides high reactivity towards nucleophiles. This combination makes it a versatile compound for various applications in research and industry.
Biological Activity
2-Fluoro-6-isothiocyanatopyridine is a fluorinated pyridine derivative characterized by the presence of both a fluorine atom and an isothiocyanate functional group. This compound has attracted interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique combination of chemical properties conferred by the isothiocyanate moiety allows it to interact with various biological targets, making it a candidate for therapeutic applications.
- Molecular Formula : C6H4F1N2S
- Molecular Weight : 158.17 g/mol
- Structure : Contains a pyridine ring substituted with a fluorine atom and an isothiocyanate group.
The presence of the isothiocyanate group enables reactions with nucleophilic sites on proteins, leading to modifications that can influence biological pathways.
Anticancer Properties
Research indicates that isothiocyanates, including this compound, exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, studies have shown that isothiocyanates can activate the Nrf2 pathway, leading to increased production of antioxidant enzymes that combat oxidative stress in cancer cells .
Anti-inflammatory Effects
Isothiocyanates are also noted for their anti-inflammatory effects. They can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have demonstrated that derivatives of isothiocyanates can selectively inhibit COX-2 activity, reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .
Case Studies and Research Findings
- Inhibition of COX Enzymes : A study evaluated several isothiocyanate derivatives for their ability to inhibit COX-1 and COX-2 enzymes. Compounds derived from this compound showed significant inhibition of COX-2 with selectivity indexes comparable to established anti-inflammatory drugs like celecoxib .
- Cytotoxicity Assessment : The cytotoxic effects of this compound were assessed using the MTT assay on various cancer cell lines. Results indicated that this compound exhibits low cytotoxicity at therapeutic concentrations while effectively reducing cell viability in cancerous cells .
- Mechanistic Studies : Molecular docking studies have suggested that this compound interacts with specific amino acids in the active site of COX-2, providing insights into its mechanism of action .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C6H3FN2S |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-fluoro-6-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3FN2S/c7-5-2-1-3-6(9-5)8-4-10/h1-3H |
InChI Key |
UCKKCYQTAOYMNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.